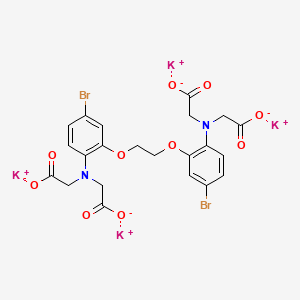

5,5'-Dibromo BAPTA (tetrapotassium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

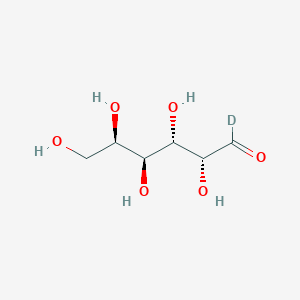

5,5’-Dibromo BAPTA (tetrapotassium): is a derivative of BAPTA, a well-known calcium chelator. This compound is commonly used to form calcium buffers with well-defined calcium concentrations. It is particularly useful in controlling cytosolic calcium concentration, which is crucial for studying the roles of calcium in various biological processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dibromo BAPTA (tetrapotassium) involves the bromination of BAPTA. The reaction typically requires the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the 5,5’ positions. The resulting dibromo compound is then converted to its tetrapotassium salt form by neutralizing with potassium hydroxide .

Industrial Production Methods: Industrial production of 5,5’-Dibromo BAPTA (tetrapotassium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in a solid form and stored under specific conditions to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions: 5,5’-Dibromo BAPTA (tetrapotassium) primarily undergoes chelation reactions with calcium ions. It can also participate in substitution reactions where the bromine atoms may be replaced by other functional groups under specific conditions .

Common Reagents and Conditions:

Chelation Reactions: Calcium ions (Ca²⁺) in aqueous solutions.

Substitution Reactions: Nucleophiles such as amines or thiols under basic conditions

Major Products:

Chelation Reactions: Calcium-bound 5,5’-Dibromo BAPTA complex.

Substitution Reactions: Substituted BAPTA derivatives depending on the nucleophile used

Applications De Recherche Scientifique

5,5’-Dibromo BAPTA (tetrapotassium) is widely used in scientific research due to its ability to precisely control calcium ion concentrations. Some of its key applications include:

Chemistry: Used in the study of calcium-dependent reactions and processes.

Biology: Employed in cellular studies to regulate intracellular calcium levels, which is vital for understanding cellular signaling and function.

Medicine: Utilized in research related to calcium-related diseases and conditions, such as neurodegenerative diseases and cardiac disorders.

Industry: Applied in the development of calcium-sensitive dyes and indicators for various analytical purposes .

Mécanisme D'action

The primary mechanism of action of 5,5’-Dibromo BAPTA (tetrapotassium) is its ability to chelate calcium ions. By binding to calcium ions, it effectively reduces the free calcium ion concentration in the solution or within cells. This chelation process is crucial for studying calcium-dependent processes and for buffering calcium levels in various experimental setups .

Molecular Targets and Pathways:

Calcium Ions (Ca²⁺): The primary target of 5,5’-Dibromo BAPTA (tetrapotassium) is calcium ions.

Calcium Signaling Pathways: By modulating calcium levels, it influences various calcium-dependent signaling pathways, including those involved in muscle contraction, neurotransmitter release, and enzyme activation

Comparaison Avec Des Composés Similaires

BAPTA (tetrapotassium): The parent compound, which lacks the bromine substitutions.

5,5’-Difluoro BAPTA (tetrapotassium): A similar compound with fluorine substitutions instead of bromine.

5,5’-Dimethyl BAPTA (tetrapotassium): A derivative with methyl groups at the 5,5’ positions .

Uniqueness: 5,5’-Dibromo BAPTA (tetrapotassium) is unique due to its specific bromine substitutions, which can influence its binding affinity and selectivity for calcium ions. This makes it particularly useful in applications where precise control of calcium levels is required .

Propriétés

Formule moléculaire |

C22H18Br2K4N2O10 |

|---|---|

Poids moléculaire |

786.6 g/mol |

Nom IUPAC |

tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-bromophenoxy]ethoxy]-4-bromo-N-(carboxylatomethyl)anilino]acetate |

InChI |

InChI=1S/C22H22Br2N2O10.4K/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34;;;;/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;/q;4*+1/p-4 |

Clé InChI |

OAUHFSHYBXGERY-UHFFFAOYSA-J |

SMILES canonique |

C1=CC(=C(C=C1Br)OCCOC2=C(C=CC(=C2)Br)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[[5-chloro-2-[4-fluoro-3-[methyl(prop-2-enoyl)amino]anilino]pyrimidin-4-yl]amino]propyl]-4-cyanobenzamide](/img/structure/B12403089.png)

![4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N-[4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenyl]-N-phenylaniline;iodide](/img/structure/B12403105.png)

![7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one](/img/structure/B12403144.png)